molecular formula C19H25NO10 B6292529 [(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate CAS No. 1658458-26-4

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate

Cat. No.: B6292529
CAS No.: 1658458-26-4
M. Wt: 427.4 g/mol
InChI Key: PODQGPKRSTUNAT-FTWQHDNSSA-N
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Description

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple acetoxy groups and a pent-4-ynoylamino substituent, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODQGPKRSTUNAT-FTWQHDNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the pent-4-ynoylamino group, and acetylation of the hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate stands out due to its specific combination of acetoxy and pent-4-ynoylamino groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities that have been the subject of various studies. Its unique structure contributes to its interactions with biological systems, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O10
  • Molecular Weight : 444.34 g/mol
  • InChI Key : XSSGVGGOUZKLAR-GNMOMJPPSA-N

The biological activity of this compound is primarily attributed to its functional groups which can interact with various molecular targets:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. The mechanism is thought to involve enhanced membrane permeability due to the presence of the pent-4-ynoyl group, which disrupts bacterial cell integrity.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.
  • Enzyme Inhibition : The triacetoxy moiety has shown potential as an inhibitor for enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and metabolic processes.

Biological Activity Summary Table

Activity Type Description Mechanism
AntimicrobialEffective against various bacterial strainsIncreases membrane permeability
AnticancerInduces apoptosis in cancer cell linesActivates caspase pathways
Enzyme InhibitionInhibits enzymes involved in metabolic pathwaysDisrupts normal cellular functions

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Research : In vitro experiments on human cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. The study highlighted the role of caspases in mediating this effect.
  • Enzyme Interaction Studies : Research focused on the inhibition of specific metabolic enzymes showed that the compound could effectively reduce enzyme activity, leading to altered metabolic profiles in treated cells.

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